N-cyclopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-cyclopropyl-4-[[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-18-6-12-21(13-7-18)29-25(33)17-36-28-31-24-5-3-2-4-23(24)27(35)32(28)16-19-8-10-20(11-9-19)26(34)30-22-14-15-22/h2-13,22H,14-17H2,1H3,(H,29,33)(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJRQVLQWPHYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of cyclin-dependent kinases (CDKs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant research findings.
Structural Overview
The compound features a complex structure that includes:
- A cyclopropyl group , which contributes to its unique pharmacological properties.
- A quinazoline derivative , known for its role in inhibiting various kinases involved in cell cycle regulation.
This compound primarily acts as an inhibitor of CDKs, which are crucial for cell cycle progression. By selectively targeting these enzymes, the compound may help to halt the proliferation of cancer cells. Studies suggest that compounds with similar structural features have shown promise in overcoming resistance mechanisms commonly encountered in cancer therapies.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity against various cancer cell lines. Notable findings include:
- Cell Proliferation Inhibition : The compound has been shown to significantly inhibit the proliferation of human epidermoid carcinoma (A431), non-small cell lung cancer (A549), and H1299 cell lines using the MTT assay.
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in cancer cells, suggesting its potential as an anticancer agent.
- Cell Cycle Arrest : The compound effectively induces cell cycle arrest, further contributing to its anticancer properties.
Mechanistic Insights
Molecular docking studies and surface plasmon resonance have been employed to elucidate the binding affinity of this compound to CDK enzymes. These studies reveal that the compound interacts with key residues within the active site of CDKs, thereby inhibiting their enzymatic activity.
Comparative Analysis with Other CDK Inhibitors
To contextualize the efficacy of this compound, a comparison with other known CDK inhibitors is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Palbociclib | CDK 4/6 inhibitor | Approved for breast cancer treatment |
| Abemaciclib | Selective CDK 4/6 inhibitor | Used in breast cancer therapy |
| Roniciclib | Non-selective CDK inhibitor | Under investigation for various cancers |
| N-cyclopropyl... | Cyclopropyl group; dual inhibition mechanism | Potentially targets multiple pathways involved in tumorigenesis |
This table illustrates that while N-cyclopropyl... shares similarities with other CDK inhibitors, its unique structural features and dual mechanism may enhance its therapeutic potential.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of N-cyclopropyl... through various experimental approaches:
- In Vivo Efficacy : Animal models treated with N-cyclopropyl... have shown reduced tumor growth rates compared to control groups, indicating its potential effectiveness in a clinical setting.
- Combination Therapies : Preliminary data suggest that combining N-cyclopropyl... with other chemotherapeutic agents may enhance overall treatment efficacy by targeting multiple pathways involved in cancer progression.
Conclusion and Future Directions
This compound represents a promising candidate for further development as an anticancer agent. Its unique structural characteristics and biological activity warrant additional research to fully elucidate its mechanisms of action and therapeutic applications. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its safety profile in clinical trials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
